![molecular formula C24H27N5O4 B2700561 Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate CAS No. 887468-14-6](/img/structure/B2700561.png)

Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

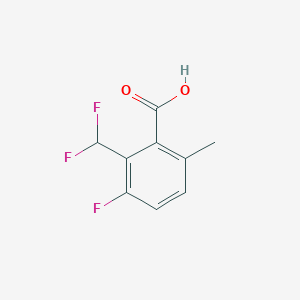

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, which is a six-membered carbon ring, and an imidazolino purine group, which is a type of heterocyclic aromatic compound . The compound also contains acetate and phenylmethyl groups.

Molecular Structure Analysis

The cyclohexyl group in the compound likely adopts a chair conformation, which is the most stable conformation for six-membered rings . The imidazolino purine group is aromatic and likely contributes significantly to the compound’s stability and reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Catalytic Properties and Synthesis Applications

Catalytic Activity in Hydrolytic Cleavage : Research on imidazolium-bridged cyclodextrin dimers, which share structural similarities with the specified compound, shows these compounds exhibit catalytic properties in the hydrolytic cleavage of p-nitrophenyl alkanoates. This implies potential for catalytic applications in similar hydrolytic processes (Luo et al., 2010).

Synthesis and Characterization : The synthesis and characterization of polymeric and cyclotetrameric tin 2-(1H-imidazol-1-yl)acetates indicate the structural diversity and complexation behavior of compounds with core imidazole units, suggesting a pathway for the development of novel materials or catalysts (Gan & Tang, 2011).

Catalysts for Oxidation Reactions : Arylhydrazone Cd(II) and Cu(II) complexes, incorporating imidazole components, have been tested as catalysts for the peroxidative oxidation of alcohols to ketones. Such complexes could offer a blueprint for the design of efficient catalysts for oxidation reactions (Jlassi et al., 2017).

Cyclometallation Reactions : Research into cyclometallation of amines, imines, and oxazolines with palladium, rhodium, and iridium complexes highlights the potential for compounds with imidazole units to facilitate or undergo selective metal-catalyzed reactions, enhancing synthetic methodologies (Davies et al., 2003).

Antimicrobial Properties : Studies on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrate the antimicrobial potential of imidazole derivatives, indicating a research avenue for the development of new antimicrobial agents (Rajkumar et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16-13-27-20-21(25-23(27)29(16)18-11-7-4-8-12-18)26(2)24(32)28(22(20)31)14-19(30)33-15-17-9-5-3-6-10-17/h3,5-6,9-10,13,18H,4,7-8,11-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPVXFJFVSGSHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)

![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)

![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)